Metanil yellow

pH indicator acid-base titration colorimetry

Generic azo dyes cannot substitute metanil yellow due to 6.4-fold differences in adsorption capacity and distinct electrochemical LODs (9.8 nM vs 19.7 nM for Fast Green). - Bifunctional CYP450 & GST inducer (99-223% increase) for toxicology models - Raman standard (1147 cm⁻¹, R²=0.99) for chemometric adulteration screening - qmax 3.56 mmol g⁻¹ on chitosan - model anionic dye for adsorption studies

Molecular Formula C18H14N3NaO3S
Molecular Weight 375.4 g/mol
CAS No. 68417-63-0
Cat. No. B10817225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetanil yellow
CAS68417-63-0
Molecular FormulaC18H14N3NaO3S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1
InChIKeyNYGZLYXAPMMJTE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metanil Yellow Procurement & Differentiation Guide


Metanil Yellow (Acid Yellow 36, C.I. 13065) is a synthetic azo dye characterized by a sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate structure [1]. It is primarily employed as a pH indicator in analytical chemistry, exhibiting a sharp colorimetric transition from red to yellow within a well-defined acidic range [2]. As a non-permitted food colorant, it is a critical target analyte in food safety monitoring, driving demand for high-purity analytical standards . Its applications extend to histological staining as a counterstain and as a reference material in spectrophotometric calibrations .

pH indicator acid-range transition (1.2–2.3) for titrimetric and spectrophotometric workflows
Analytical standard HPLC, electrochemical, and Raman method development for adulterant screening
Toxicological probe bifunctional CYP450/GST inducer in xenobiotic metabolism models

Why Generic Azo Dye Substitution Fails


Substituting Metanil Yellow with seemingly similar azo dyes like Orange II or Tartrazine is analytically invalid and legally precarious. Each azo dye possesses distinct spectral characteristics, chromatographic retention times, and pH transition intervals that are critical for method specificity [1]. Furthermore, while Metanil Yellow is strictly a 'non-permitted' food colorant in most global markets, some alternatives like Tartrazine are 'permitted' within strict limits; thus, using the wrong reference standard can lead to false negatives in food safety enforcement or incorrect quantitation in complex matrices [2]. The comparative evidence below demonstrates why Metanil Yellow must be specifically selected over its closest in-class analogs.

Orange II / Tartrazine Mutagenicity profile and S9-dependence differ; metabolic activation extrapolation is unreliable.
Fast Green / other azo dyes Redox behavior and detection sensitivity differ significantly, precluding interchangeable use in electrochemical assays.
Reactive dyes (e.g., RB15) Adsorption affinity on chitosan varies substantially; generic isotherm models may not transfer.

Quantitative Differentiation Evidence


Electrochemical Detection Sensitivity vs. Fast Green

Metanil Yellow offers a significantly sharper and more acidic transition interval (red to yellow) than the commonly substituted Methyl Orange. Metanil Yellow transitions between pH 1.2 and 2.3, whereas Methyl Orange operates over a broader and higher range of pH 3.1 to 4.4 . This narrower transition of Metanil Yellow provides higher precision for titrations requiring a distinct endpoint in strong acidic media.

Detection sensitivity
Head-to-head
9.8 nM (MY) vs 19.7 nM (Fast Green); ~2-fold lower LOD
Supports differential pulse voltammetry method fit and lower-level quantification context.
calix8/Au NPs/GCE sensor; optimized pH, juice matrix validation.
pH indicator acid-base titration colorimetry

Mutagenicity Profile Contrast with Orange II

In a validated HPLC-PDA method for screening illegal dyes in herbal medicines, Metanil Yellow exhibits a distinct retention time (tR) of 37.5 min, allowing clear baseline separation from Tartrazine (tR 6.5 min) and Auramine O (tR 34.6 min) when monitored at 428 nm [1]. This specific elution profile is crucial for differentiating Metanil Yellow from other permitted and non-permitted yellow dyes in complex botanical matrices.

Mutagenicity profile
Head-to-head
Mutagenic (WHO Cat II) vs Orange II (mutagenic only −S9); tartrazine/sunset yellow nonmutagenic
Metabolic activation pathway differs; extrapolation across azo dyes is unreliable.
Ames test TA98/TA100, ± S9 context.
HPLC food adulteration chromatographic separation Tartrazine

Adsorption Capacity vs. Reactive Blue 15

In long-term, low-dose mutation studies using AHH-1 human lymphoblast cells (competent for xenobiotic metabolism), Orange II demonstrated a higher mutagenic potency relative to Metanil Yellow. A concentration of 12 nM of Orange II was sufficient to double the spontaneous mutation rate at the HPRT locus, whereas Metanil Yellow required a higher concentration of 22 nM to achieve the same effect [1][2].

Adsorption capacity
Head-to-head
qmax 3.56 mmol/g (MY) vs 0.56 mmol/g (RB15); 6.4-fold higher
Compound-specific isotherm parameterization required for adsorption process design.
Cross-linked chitosan, pH 4, 30°C, Langmuir model R² > 0.996.
toxicology mutagenicity food safety Orange II

Raman Spectroscopic Separation from Sudan I

Metanil Yellow exhibits greater resistance to biodegradation by rat caecal microflora compared to Orange II. The Degradation Index 50 (DI50), which indicates the time required for 50% degradation of the dye, was measured at 369 minutes for Metanil Yellow versus 288 minutes for Orange II [1]. This indicates a slower cleavage of the azo bond in Metanil Yellow under anaerobic colonic conditions.

Raman separation
Method context
1147 cm⁻¹ (MY) vs 1593 cm⁻¹ (Sudan I); 446 cm⁻¹ peak separation, R² = 0.99
Supports independent quantification without chromatographic separation.
1064 nm dispersive Raman, curry powder matrix, 1–10% spiking.
biodegradation environmental fate azo dye reduction Orange II

Hepatic Enzyme Induction Pattern

In 2-directional HPTLC methods for screening turmeric and chili powders, Metanil Yellow exhibits a higher limit of detection (LOD) compared to Sudan I. The LOD for Metanil Yellow is 42.90 ng/spot, whereas Sudan I is detectable at a significantly lower level of 15.45 ng/spot under the same conditions [1]. This difference in detectability requires analysts to use specifically optimized standard curves and extraction protocols for accurate quantitation of Metanil Yellow.

Hepatic enzyme induction
Cross-study comparable
AHH 99–223% increase; GST 32–136% increase
Bifunctional enzyme induction context for mixture toxicology and dose-response studies.
Oral rat model, 430 mg/kg, 7 days; P-450 and cytosolic assays.
HPTLC food adulteration limit of detection Sudan I

Photocatalytic Behavior vs. Rhodamine B

While many azo-based pH indicators exhibit transition ranges spanning 1.6–2.0 pH units or higher, Metanil Yellow's well-documented transition is consistently confined to a narrower 1.1 unit window (pH 1.2–2.3) [1]. This is in contrast to other sulfonated azo indicators like Methyl Orange (1.3 units) and Alizarin Yellow R (1.6 units). The compact transition range of Metanil Yellow offers a distinct advantage for analytical procedures requiring a sharp, unambiguous endpoint in strongly acidic media where generic azo dyes might produce a gradual or poorly defined color shift.

Photocatalytic behavior
Head-to-head
Non-photosensitizer (MY) vs functional photosensitizer (Rhodamine B)
Mechanistic distinction for sensitization-dependent degradation studies.
Anatase TiO₂ DSSC configuration, aqueous media.
azo dye pH indicator comparative analysis class-level inference

Application Scenarios for Procurement


Electrochemical Adulterant Detection Method Validation

Utilize Metanil Yellow when the analytical method demands a sharp endpoint in the pH 1.2–2.3 range, specifically where the broader transition of Methyl Orange (pH 3.1–4.4) would introduce ambiguity or lack the required acidic resolution. This is particularly relevant for titrations involving strong mineral acids (HCl, H2SO4) where the pH equivalence point is < 2.0 .

Azo Dye-Induced Hepatotoxicity Mechanistic Studies

Metanil Yellow analytical standard (≥98% purity) is essential for calibrating HPLC-PDA systems aimed at detecting adulteration in turmeric, chili powder, or herbal medicines. As demonstrated by the distinct 37.5 min retention time, it cannot be substituted with Tartrazine (6.5 min) or Orange II (different spectral maxima) without compromising the chromatographic resolution and quantitative accuracy of the method .

Adsorption Isotherm Development for Dye Removal

In studies investigating the genotoxic potential of food adulterants, Metanil Yellow should be specifically selected due to its quantifiably different mutagenic threshold (22 nM) relative to Orange II (12 nM) in human lymphoblast assays. Blending studies further show unique hepatic and intestinal effects not fully extrapolated from individual dye data .

Non-Destructive Raman Screening for Adulteration

For environmental fate studies of azo dyes in wastewater or soil systems, Metanil Yellow serves as a model compound for relatively recalcitrant sulfonated azo dyes. Its measured DI50 of 369 minutes in rat caecal microflora makes it a suitable marker for tracing persistent dye residues compared to the more labile Orange II (DI50 288 min) .

Application
Selection Property
Validation Focus
Electrochemical adulterant detection method validation
Sensitivity benchmark for nanosensor platforms
Multi-analyte response linearity and matrix-effect assessment
Azo dye-induced hepatotoxicity mechanistic studies
Bifunctional enzyme induction profile
Mixture toxicology and dose-response validity
Adsorption isotherm development for dye removal
Model anionic dye for chitosan-based adsorbents
Compound-specific isotherm parameterization
Non-destructive Raman adulterant screening
Characteristic Raman shift calibration
Chemometric classification model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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